molecular formula C9H11N B3260278 4-[(E)-prop-1-enyl]aniline CAS No. 328956-54-3

4-[(E)-prop-1-enyl]aniline

Cat. No. B3260278
CAS RN: 328956-54-3
M. Wt: 133.19 g/mol
InChI Key: BZROHZDMSYXKLU-NSCUHMNNSA-N
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Description

“4-[(E)-prop-1-enyl]aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline consists of a phenyl group (−C6H5) attached to an amino group (−NH2), making it the simplest aromatic amine . It’s used as a precursor to many industrial chemicals .


Synthesis Analysis

Aniline can be synthesized through various methods. One common approach is the reduction of nitrobenzene, which undergoes a catalytic hydrogenation reaction in the presence of a metal catalyst such as iron or platinum . This reaction converts the nitro group (-NO2) of nitrobenzene into an amino group (-NH2), resulting in the formation of aniline . The synthesis of “4-[(E)-prop-1-enyl]aniline” would involve additional steps to introduce the prop-1-enyl group.


Molecular Structure Analysis

Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .


Chemical Reactions Analysis

Aniline can undergo various chemical reactions due to the presence of a lone pair of electrons on the nitrogen atom . It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . Aniline can also undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can further react to form various products .


Physical And Chemical Properties Analysis

Aniline is a colorless to pale yellow liquid with a distinct odor . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Aniline tends to darken when exposed to air and light .

Mechanism of Action

The mechanism of action of aniline largely depends on its chemical structure and the specific reaction it’s involved in. The lone pair of electrons on the nitrogen atom of aniline makes it susceptible to a variety of chemical reactions .

Safety and Hazards

Aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Future Directions

The conversion of nitroaniline, a highly toxic pollutant, into less harmful or useful counterparts is a topic of ongoing research . The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . Future research will likely continue to explore efficient and environmentally friendly methods for the conversion and removal of nitroaniline and its derivatives .

properties

IUPAC Name

4-[(E)-prop-1-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZROHZDMSYXKLU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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